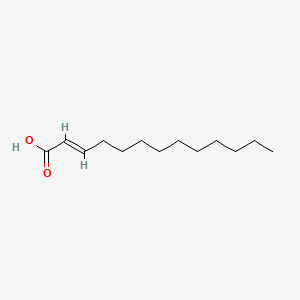
sodium;4-ethoxycarbonylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;4-ethoxycarbonylphenolate, also known as CID-103, is a fully human immunoglobulin G1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 molecule, which is expressed on the surface of various malignant cells. This compound has shown promising preclinical activity against a broad array of malignancies that express CD38, making it a potential candidate for accelerated development and regulatory review .
準備方法
The preparation of sodium;4-ethoxycarbonylphenolate involves recombinant DNA technology to produce the monoclonal antibody. The process typically includes the following steps:
Gene Cloning: The gene encoding the desired antibody is cloned into an expression vector.
Transfection: The expression vector is introduced into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells.
Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.
Purification: The antibody is purified from the culture medium using techniques such as protein A affinity chromatography.
Characterization: The purified antibody is characterized to ensure its purity, potency, and stability.
化学反応の分析
sodium;4-ethoxycarbonylphenolate, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to the CD38 antigen on the surface of target cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target cells .
科学的研究の応用
sodium;4-ethoxycarbonylphenolate has several scientific research applications, particularly in the fields of oncology and immunology:
Oncology: this compound is being investigated for its potential to treat multiple myeloma and other CD38-expressing malignancies.
Immunology: The compound is also being explored for its potential use in treating autoimmune diseases.
Clinical Research: This compound is currently in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and clinical activity in patients with relapsed or refractory multiple myeloma.
作用機序
sodium;4-ethoxycarbonylphenolate exerts its effects by binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein involved in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, this compound can:
Induce ADCC: The antibody recruits natural killer cells to the target cell, leading to its destruction.
Trigger CDC: The antibody activates the complement system, resulting in the formation of membrane attack complexes that lyse the target cell.
Inhibit CD38 Enzymatic Activity: By binding to CD38, this compound can inhibit its enzymatic activity, which is involved in the metabolism of cyclic adenosine diphosphate ribose, a molecule important for calcium signaling.
類似化合物との比較
sodium;4-ethoxycarbonylphenolate can be compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown enhanced preclinical activity and a better safety profile compared to its counterparts . This makes it a unique and promising candidate for further development.
Similar Compounds
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.
This compound’s unique epitope recognition and improved safety profile distinguish it from these similar compounds, offering potential advantages in clinical applications .
特性
IUPAC Name |
sodium;4-ethoxycarbonylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNMSPKSYXPZHG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














